4-Amino-3-methylbenzenesulfonamide
Overview
Description
4-Amino-3-methylbenzenesulfonamide is a chemical compound with the molecular formula C7H10N2O2S . It has a molecular weight of 186.23 . The compound is provided to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The SMILES string of 4-Amino-3-methylbenzenesulfonamide is Cc1cc (ccc1N)S (N) (=O)=O
. The InChI is 1S/C7H10N2O2S/c1-5-4-6 (12 (9,10)11)2-3-7 (5)8/h2-4H,8H2,1H3, (H2,9,10,11)
.
Physical And Chemical Properties Analysis
4-Amino-3-methylbenzenesulfonamide has a molecular weight of 186.23 g/mol . It has a computed XLogP3 value of -0.2, indicating its solubility in water and lipids . It has 2 hydrogen bond donor counts and 4 hydrogen bond acceptor counts . The compound has a rotatable bond count of 1 . Its exact mass and monoisotopic mass are 186.04629874 g/mol .
Scientific Research Applications
Sulfonamide Synthesis and Bioactivity
4-Amino-3-methylbenzenesulfonamide is a derivative of sulfonamide, a compound synthesized by introducing an amino group into sulfonic acid after replacing its hydroxyl group. Sulfonamides, like 4-Amino-3-methylbenzenesulfonamide, are known for their wide range of biological activities. These compounds are crucial in the development of various pharmacological agents. Sulfonamide conjugates have been extensively studied and reported for their diverse pharmacological activities. Lead compounds with sulfonamide functionality are also in clinical trials for treating various medical conditions. The typical method for synthesizing sulfonamides involves a reaction between primary or secondary amines and sulfonyl chloride in the presence of bases. Sulfonamide derivatives have been reported to possess significant protease inhibitory properties. They act as competitive inhibitors of the enzyme dihydropteroate synthetase (DHPS) and are used in various biological active compounds as antimicrobial drugs, antithyroid agents, antitumor antibiotics, and carbonic anhydrase inhibitors.
Electrochemical Synthesis and Modification
4-Amino-3-methylbenzenesulfonamide, as a sulfonamide, can be involved in various electrochemical reactions. In a study, the effect of potential scan rate and pH on the cyclic voltammogram of benzenesulfinic acid (BSA) derivatives was explored. The study revealed pH-dependent shifts in anodic and cathodic peaks, indicating the pH sensitivity of the electrochemical processes involving these compounds. The introduction of BSA caused significant changes in the electrochemical behavior, demonstrating the formation of new organic compounds with different oxidation potentials. This indicates the potential of 4-Amino-3-methylbenzenesulfonamide derivatives in electrochemical applications and synthesis, offering a pathway for the creation of new compounds with varied properties and functionalities.
Safety And Hazards
properties
IUPAC Name |
4-amino-3-methylbenzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2S/c1-5-4-6(12(9,10)11)2-3-7(5)8/h2-4H,8H2,1H3,(H2,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGQGXIVCGKMRAM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40201418 | |
Record name | 3-Methyl-4-aminobenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40201418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-3-methylbenzenesulfonamide | |
CAS RN |
53297-70-4 | |
Record name | 4-Amino-3-methylbenzenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53297-70-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Methyl-4-aminobenzenesulfonamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053297704 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Methyl-4-aminobenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40201418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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